4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets by acting as a potent inhibitor. It has been shown to be a dominant and selective COX-2 inhibitor , exhibiting IC50 values in the range of 0.76–9.01 μM . This means it binds to the COX-2 enzyme, preventing it from catalyzing the production of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory mediators, thus affecting the inflammatory pathway . This results in a reduction of inflammation and pain, which is why this compound has potential as an anti-inflammatory and analgesic drug .
Pharmacokinetics
The effectiveness of this compound in inhibiting cox-2 suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in inflammation and pain. In vivo studies have shown that this compound is effective in animal models when used at concentrations of 5, 10, and 20 mg/kg body weight . Furthermore, it has been found to be a potent inhibitor in the anti-nociceptive assay .
Biochemical Analysis
Biochemical Properties
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation . It also interacts with 5-LOX, another enzyme involved in the inflammatory response .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have anti-inflammatory effects, acting as a potent inhibitor of COX-2 . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as COX-2 and 5-LOX . By inhibiting these enzymes, it can exert its effects at the molecular level, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At concentrations of 5, 10, and 20 mg/kg body weight, it has been shown to have significant anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves multi-step chemical reactions. One common method includes the reaction of 4-methylthiophen-2-ylamine with thioamide under controlled conditions to form the thiazole ring. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is usually purified through crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the methylthiophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another thiazole derivative with potential anti-inflammatory and analgesic properties
Uniqueness
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride stands out due to its unique combination of the thiazole ring and the 4-methylthiophen-2-yl group.
Properties
IUPAC Name |
4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.ClH/c1-5-2-7(11-3-5)6-4-12-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIIIGFMHRQVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.